u-73343

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

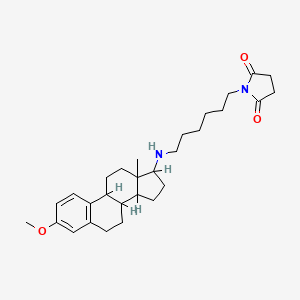

1-[6-[(3-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl)amino]hexyl]pyrrolidine-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H42N2O3/c1-29-16-15-23-22-10-8-21(34-2)19-20(22)7-9-24(23)25(29)11-12-26(29)30-17-5-3-4-6-18-31-27(32)13-14-28(31)33/h8,10,19,23-26,30H,3-7,9,11-18H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJHWFIUASFBCKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2NCCCCCCN4C(=O)CCC4=O)CCC5=C3C=CC(=C5)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H42N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90861364 | |

| Record name | 1-(6-{[3-Methoxyestra-1(10),2,4-trien-17-yl]amino}hexyl)pyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90861364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

466.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

U-73343: A Technical Guide to its Mechanism of Action and Experimental Use

For Researchers, Scientists, and Drug Development Professionals

Introduction

U-73343 is a widely utilized chemical compound in cell biology and pharmacology, primarily known as the structurally similar but inactive analog of U-73122. U-73122 is a potent inhibitor of phospholipase C (PLC), a critical enzyme in cellular signaling. Consequently, this compound serves as an essential negative control in experiments investigating PLC-mediated pathways, helping to ensure that the observed effects of U-73122 are due to its specific action on PLC. However, a growing body of evidence indicates that this compound is not entirely inert and can exert its own biological effects, complicating its role as a simple negative control. This guide provides an in-depth analysis of the established role of this compound as a PLC inhibitor control and details its known off-target effects, supported by experimental data and methodologies.

Core Mechanism: The Inactive Analog of a Phospholipase C Inhibitor

The primary and intended use of this compound in experimental settings is as a negative control for its active counterpart, U-73122. U-73122 inhibits the activity of phospholipase C (PLC), an enzyme that cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). These second messengers, in turn, trigger intracellular calcium release and activate protein kinase C (PKC), respectively.

This compound, differing from U-73122 by the reduction of a maleimide double bond to a succinimide ring, does not inhibit PLC. Therefore, in ideal experimental conditions, it should not affect signaling pathways downstream of PLC activation. Studies have shown that while U-73122 effectively blocks agonist-induced calcium transients, this compound does not produce the same inhibitory effect. For instance, in single colonic myocytes, 10 µM U-73122 was shown to decrease carbachol-evoked calcium transients, whereas the same concentration of this compound had no significant effect on IP3-evoked or caffeine-evoked calcium increases[1][2]. This lack of activity on the canonical PLC pathway is the cornerstone of its use as a negative control.

Signaling Pathway of Phospholipase C

Caption: Canonical Phospholipase C (PLC) signaling pathway.

Off-Target Effects of this compound

Contrary to its intended role as an inert control, several studies have identified biological activities of this compound that are independent of PLC inhibition. These off-target effects are critical to consider when interpreting experimental results.

Inhibition of Phospholipase D (PLD) Activation

Both U-73122 and this compound have been shown to inhibit the activation of phospholipase D (PLD) in Chinese hamster ovary (CHO) cells.[3][4] This inhibition was observed to be equipotent for both compounds and occurred downstream of PLC.[3][4] This suggests that in some cellular contexts, both the "active" and "inactive" compounds can interfere with lipid signaling pathways other than the canonical PLC pathway.

Protonophore Activity

In a study on rabbit parietal cells, this compound was found to strongly inhibit acid secretion stimulated by various agonists.[5] This effect was attributed to this compound acting as a protonophore, a substance that can shuttle protons across biological membranes, thereby dissipating proton gradients.[5] This is a significant off-target effect that could have widespread consequences in experiments measuring cellular metabolism or pH-dependent processes.

Weak Agonism of TRPA1 Channels

This compound has been identified as a weak agonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) channel.[6] In HEK293t cells expressing human TRPA1, 1 µM this compound was shown to elicit a small calcium response.[6] This is in contrast to U-73122, which is a potent TRPA1 agonist. While the effect of this compound is weak, it is a direct modulation of an ion channel that could influence cellular calcium homeostasis and signaling.

Inhibition of P2X7 Receptor-Mediated Ca²⁺ Influx and Pore Formation

In a mouse microglial cell line, both U-73122 and this compound were found to inhibit the sustained increase in intracellular calcium and the formation of membrane pores induced by the activation of P2X7 nucleotide receptors.[7] This suggests a PLC-independent mechanism by which both compounds can interfere with purinergic signaling and membrane permeability.[7]

Quantitative Data Summary

| Compound | Target/Effect | Cell Type | Concentration | Observed Effect | Reference |

| This compound | IP3-evoked Ca²⁺ increase | Single colonic myocytes | 10 µM | No significant effect | [1][2] |

| This compound | Caffeine-evoked Ca²⁺ increase | Single colonic myocytes | 10 µM | No significant effect | [1][2] |

| This compound | THC/LPI-induced reduction of Ki67⁺ nuclei | Glioblastoma cells | Not specified | Failed to diminish the response | [8] |

| This compound | CCK-8-induced PLD activation | CHO-CCK(A) cells | Not specified | Inhibited equipotently to U-73122 | [4] |

| This compound | Agonist-stimulated acid secretion | Rabbit parietal cells | Not specified | Strongly inhibited | [5] |

| This compound | TRPA1 channel activation | HEK293t-hTRPA1 cells | 1 µM | Weak activation | [6] |

| This compound | P2X7-mediated sustained Ca²⁺ influx | Mouse microglial cell line (MG6-1) | Not specified | Inhibited | [7] |

| This compound | P2X7-mediated ethidium bromide influx | Mouse microglial cell line (MG6-1) | Not specified | Inhibited | [7] |

| U-73122 | Carbachol-evoked Ca²⁺ transients | Single colonic myocytes | 10 µM | Decreased transients | [1][2] |

| U-73122 | PLC | General | 1-2.1 µM (IC50) | Inhibition | [9] |

| U-73122 | Agonist-induced platelet aggregation | Human platelets | 1-5 µM (IC50) | Inhibition | [10] |

Experimental Protocols

Measurement of Intracellular Calcium Concentration ([Ca²⁺]i)

-

Cell Preparation: Single colonic myocytes are isolated and voltage-clamped in the whole-cell configuration.

-

Calcium Indicator: Cells are loaded with a fluorescent calcium indicator, such as fluo-3.

-

Stimulation: SR Ca²⁺ release is evoked by agonists like carbachol, by photolysis of caged IP3, or by caffeine to activate ryanodine receptors.

-

Data Acquisition: Cytosolic Ca²⁺ concentration is measured by monitoring the fluorescence of the calcium indicator.

-

Pharmacology: this compound or U-73122 is perfused into the cell bath to observe its effect on the evoked calcium transients.

Phospholipase D (PLD) Activity Assay

-

Cell Culture: Chinese hamster ovary cells expressing the cholecystokinin-A receptor (CHO-CCK(A) cells) are used.

-

Metabolic Labeling: Cells are labeled with [³H]palmitic acid.

-

Stimulation: PLD is activated by agonists such as cholecystokinin-(26-33)-peptide amide (CCK-8), thapsigargin, or 12-O-tetradecanoylphorbol 13-acetate (TPA).

-

PLD Assay: PLD activity is determined by measuring the formation of [³H]phosphatidylethanol in the presence of ethanol.

-

Pharmacology: Cells are pre-incubated with this compound or U-73122 before agonist stimulation to assess their inhibitory effects.

Experimental Workflow for Investigating Off-Target Effects

Caption: A logical workflow for using U-73122 and this compound.

Conclusion

This compound is an indispensable tool for researchers studying PLC signaling, serving as the primary negative control for the PLC inhibitor U-73122. Its inability to inhibit PLC allows for the specific attribution of observed effects to the inhibition of this key enzyme. However, the documented off-target effects of this compound, including the inhibition of PLD activation, protonophore activity, weak TRPA1 agonism, and modulation of P2X7 receptor function, demand careful consideration in experimental design and data interpretation. Researchers must be vigilant for outcomes where this compound exerts an effect, as this indicates a PLC-independent mechanism. A thorough understanding of both the intended use and the potential confounding activities of this compound is paramount for robust and accurate scientific inquiry.

References

- 1. The phospholipase C inhibitor U-73122 inhibits Ca2+ release from the intracellular sarcoplasmic reticulum Ca2+ store by inhibiting Ca2+ pumps in smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The phospholipase C inhibitor U-73122 inhibits Ca(2+) release from the intracellular sarcoplasmic reticulum Ca(2+) store by inhibiting Ca(2+) pumps in smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. PlumX [plu.mx]

- 4. U73122 and U73343 inhibit receptor-mediated phospholipase D activation downstream of phospholipase C in CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The putative phospholipase C inhibitor U73122 and its negative control, U73343, elicit unexpected effects on the rabbit parietal cell - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Inhibitory effects of U73122 and U73343 on Ca2+ influx and pore formation induced by the activation of P2X7 nucleotide receptors in mouse microglial cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. medchemexpress.com [medchemexpress.com]

- 10. U 73122 | Phospholipases | Tocris Bioscience [tocris.com]

U-73343: A Technical Guide for Researchers

An In-depth Examination of the Chemical Structure, Properties, and Experimental Applications of 1-[6-[[(17β)-3-Methoxyestra-1,3,5(10)-trien-17-yl]amino]hexyl]-2,5-pyrrolidinedione

Abstract

U-73343 is a widely utilized aminosteroid in cell biology and pharmacology, primarily known as the inactive structural analog of the potent phospholipase C (PLC) inhibitor, U-73122. Its principal application in research is to serve as a negative control, allowing scientists to discern the specific effects of PLC inhibition by U-73122 from its potential off-target actions. The key structural difference—the saturation of a double bond in the pyrrolidinedione ring of this compound compared to the maleimide ring in U-73122—renders this compound incapable of the covalent modification thought to be involved in PLC inhibition by its counterpart.[1] However, accumulating evidence demonstrates that this compound is not biologically inert and exhibits its own distinct pharmacological activities, including the inhibition of pannexin-1 (Panx1) channels and receptor-mediated phospholipase D (PLD) activation.[2] Some studies have also characterized it as a protonophore, a compound that can transport protons across biological membranes.[3] This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound, complete with detailed experimental protocols for its application in research.

Chemical Structure and Properties

This compound is a synthetic, cell-permeable aminosteroid derivative. Its identity and key properties are summarized below.

Table 1: Chemical Identifiers and Nomenclature

| Identifier | Value |

| IUPAC Name | 1-[6-[[(17β)-3-Methoxyestra-1,3,5(10)-trien-17-yl]amino]hexyl]-2,5-pyrrolidinedione[4] |

| Synonyms | U73343, U-73122 Inactive Analog |

| CAS Number | 142878-12-4[5] |

| Molecular Formula | C₂₉H₄₂N₂O₃[5] |

| SMILES | N5(C(=O)CCC5=O)CCCCCCN[C@@H]1[C@@]2(--INVALID-LINK--c4c(cc(cc4)OC)CC3">C@HCC1)C |

| InChI Key | CJHWFIUASFBCKN-ZRJUGLEFSA-N[2] |

Table 2: Physicochemical and Handling Properties

| Property | Value |

| Molecular Weight | 466.66 g/mol |

| Appearance | Off-white solid[6] |

| Purity | ≥98% (by HPLC)[2] |

| Solubility | DMSO: up to 10 mM (with gentle warming)[2] Ethanol: up to 5 mM (with gentle warming)[2] Chloroform: 200 mg/mL[6] Water: Insoluble[7] |

| Storage | Store solid at room temperature.[2] DMSO stock solutions are stable for up to 6 months at -20°C. |

Mechanism of Action and Biological Activity

Role as a Negative Control for PLC Inhibition

The primary use of this compound stems from its structural similarity to U-73122, a widely used inhibitor of phospholipase C (PLC). PLC enzymes are critical components of intracellular signaling, hydrolyzing phosphatidylinositol 4,5-bisphosphate (PIP₂) into the second messengers inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). This pathway, typically initiated by Gq-coupled G protein-coupled receptors (GPCRs), leads to calcium mobilization and protein kinase C (PKC) activation.

U-73122 contains a maleimide group, which is believed to covalently modify PLC enzymes, leading to their inhibition. In contrast, this compound possesses a succinimide group, which lacks the reactive double bond of the maleimide and is thus incapable of this covalent modification.[1] Therefore, in a typical experiment, if an effect is produced by U-73122 but not by an equivalent concentration of this compound, the effect is attributed to the specific inhibition of PLC.

References

- 1. researchgate.net [researchgate.net]

- 2. Measuring Phospholipase D Enzymatic Activity Through Biochemical and Imaging Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Unified patch clamp protocol for the characterization of Pannexin 1 channels in isolated cells and acute brain slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacological Characterization of Pannexin-1 Currents Expressed in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ionbiosciences.com [ionbiosciences.com]

- 6. tools.thermofisher.com [tools.thermofisher.com]

- 7. hellobio.com [hellobio.com]

U-73343: A Technical Whitepaper on its Discovery, History, and Application in Cellular Signaling Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

U-73343 is widely recognized in cellular signaling research as the structurally similar, yet functionally distinct, analog of the potent phospholipase C (PLC) inhibitor, U-73122. This technical guide provides a comprehensive overview of the discovery, history, and scientific applications of this compound. Initially developed as a negative control to validate the PLC-specific effects of U-73122, subsequent research has revealed that this compound is not entirely inert. This whitepaper details its primary use as a negative control, its "off-target" effects on other cellular processes—including phospholipase D (PLD) inhibition, protonophore activity, and weak TRPA1 agonism—and provides detailed experimental protocols and quantitative data to guide researchers in its appropriate and effective use.

Discovery and Initial Application as a Negative Control

This compound was synthesized as a close structural analog of U-73122, a compound identified as a potent inhibitor of receptor-mediated PLC activity. The key structural difference between the two molecules lies in the pyrrole ring of U-73122, which is saturated in this compound to form a pyrrolidine ring. This seemingly minor modification renders this compound largely inactive against most PLC isoforms, establishing its primary role as a negative control in countless studies investigating PLC-dependent signaling pathways.

The rationale for using this compound is to ensure that the observed effects of U-73122 are indeed due to the inhibition of PLC and not a result of non-specific interactions with other cellular components. In a typical experimental design, the biological response to a stimulus is measured in the presence of U-73122, this compound, and a vehicle control. A specific PLC-mediated effect is confirmed if the response is blocked by U-73122 but not by this compound.

Ineffectiveness in Inhibiting PLC-Mediated Calcium Release

A primary function of PLC is the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 subsequently binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). Numerous studies have demonstrated that while U-73122 effectively blocks this Ca2+ release, this compound does not.[1]

Experimental Protocol: Monitoring Intracellular Calcium Concentration

This protocol describes a common method for assessing the effect of this compound on agonist-induced intracellular calcium mobilization using a fluorescent calcium indicator.

-

Cell Culture: Plate cells (e.g., NG108-15, human platelets) on glass coverslips and culture until they reach the desired confluency.

-

Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) in a physiological saline solution for a specified time at room temperature, followed by a wash to remove excess dye.

-

Compound Incubation: Pre-incubate the cells with this compound (typically 1-10 µM) or U-73122 for a defined period (e.g., 20 minutes) prior to stimulation. A vehicle control (e.g., DMSO) should be run in parallel.

-

Cell Stimulation: Mount the coverslip on a fluorescence microscope and stimulate the cells with a known PLC-activating agonist (e.g., bradykinin, thrombin).

-

Data Acquisition: Record the changes in fluorescence intensity over time. For ratiometric dyes like Fura-2, the ratio of fluorescence at two different excitation wavelengths is used to determine the intracellular calcium concentration.

-

Analysis: Compare the amplitude and kinetics of the calcium transients in cells treated with the vehicle, U-73122, and this compound.

"Off-Target" and Independent Biological Activities of this compound

Contrary to its intended role as an inert control, several studies have revealed that this compound possesses its own biological activities. These findings are critical for the correct interpretation of experimental results and highlight the importance of careful control experiments.

Inhibition of Phospholipase D (PLD) Activation

Both U-73122 and this compound have been shown to inhibit receptor-mediated activation of phospholipase D (PLD) equipotently.[2][3] PLD hydrolyzes phosphatidylcholine to produce phosphatidic acid and choline, playing a role in various cellular processes, including membrane trafficking and signal transduction. The inhibition of PLD by both compounds suggests that this effect is independent of PLC inhibition and occurs downstream in the signaling cascade.[2][3]

Experimental Protocol: Measurement of PLD Activity

This protocol outlines a common method for assessing PLD activity through the transphosphatidylation reaction.

-

Cell Labeling: Incubate cells (e.g., CHO-CCK A cells) with a radiolabeled fatty acid (e.g., [³H]oleic acid) for an extended period (e.g., 18-24 hours) to label cellular phospholipids.

-

Compound Pre-incubation: Pre-incubate the labeled cells with this compound or U-73122 at the desired concentration for a specified time.

-

Stimulation and Transphosphatidylation: Stimulate the cells with an agonist (e.g., cholecystokinin-8) in the presence of a primary alcohol (e.g., 1-butanol). In the presence of the alcohol, PLD will catalyze the formation of a radiolabeled phosphatidylalcohol (e.g., phosphatidylbutanol) instead of phosphatidic acid.

-

Lipid Extraction: Terminate the reaction and extract the total cellular lipids using a suitable solvent system (e.g., chloroform/methanol).

-

Chromatographic Separation: Separate the extracted lipids using thin-layer chromatography (TLC).

-

Quantification: Identify and quantify the radiolabeled phosphatidylalcohol spot using autoradiography or scintillation counting. The amount of phosphatidylalcohol formed is directly proportional to the PLD activity.

Protonophore Activity in Parietal Cells

In a study on rabbit parietal cells, this compound was found to strongly inhibit acid secretion stimulated by various agonists.[4] This effect was attributed to its action as a protonophore, a molecule that can shuttle protons across biological membranes, thereby dissipating the proton gradient necessary for gastric acid production.[4] This finding is particularly important for researchers studying gastric acid secretion or cellular bioenergetics.

Experimental Protocol: Measurement of Gastric Acid Secretion

This protocol describes a method to assess the effect of this compound on acid secretion in isolated gastric glands using the accumulation of a weak base.

-

Gastric Gland Isolation: Isolate gastric glands from a rabbit stomach by enzymatic digestion.

-

Compound Incubation: Incubate the isolated glands with this compound or other test compounds in a suitable buffer.

-

Stimulation: Stimulate acid secretion with agonists such as histamine or carbachol.

-

Measurement of Acid Secretion: Add a radiolabeled weak base (e.g., [¹⁴C]aminopyrine) to the incubation medium. In the acidic compartments of the parietal cells, the weak base will become protonated and trapped.

-

Quantification: Separate the glands from the medium and measure the amount of accumulated radioactivity in the glands using scintillation counting. The amount of trapped aminopyrine is an index of acid secretion.

Weak Agonism of TRPA1 Channels

This compound has been identified as a weak agonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) channel, a non-selective cation channel involved in pain, inflammation, and sensory perception.[5]

Experimental Protocol: Assessing TRPA1 Agonist Activity

This protocol details a method to measure the activation of TRPA1 channels in a heterologous expression system.

-

Cell Culture and Transfection: Culture HEK293T cells and transiently transfect them with a plasmid encoding human TRPA1 (hTRPA1).

-

Calcium Imaging: Load the transfected cells with a calcium-sensitive dye as described in the calcium mobilization protocol.

-

Cell Stimulation: Perfuse the cells with a solution containing this compound (e.g., 1 µM) and record the changes in intracellular calcium.

-

Positive Control: After stimulation with this compound, apply a known TRPA1 agonist (e.g., carvacrol or AITC) to confirm the expression and functionality of the channels.[5]

-

Data Analysis: Quantify the increase in intracellular calcium in response to this compound and compare it to the response elicited by the positive control.

Quantitative Data Summary

The following tables summarize the key quantitative data related to the biological activities of this compound.

| Activity | Target | Cell Type/System | Effect | Concentration | Reference |

| Negative Control for PLC Inhibition | Phospholipase C | Smooth muscle cells | No significant alteration of IP3-evoked Ca2+ increase | 10 µM | [1] |

| Negative Control for PLC Inhibition | Phospholipase C | Smooth muscle cells | No significant alteration of caffeine-evoked Ca2+ release | 10 µM | [1] |

| PLD Inhibition | Phospholipase D | CHO-CCK A cells | Equipotent inhibition to U-73122 of CCK-8-induced PLD activation | Not specified | [2][3] |

| Protonophore Activity | Proton Gradient | Rabbit parietal cells | Strong inhibition of agonist-stimulated acid secretion | Not specified | [4] |

| TRPA1 Agonism | TRPA1 Channel | HEK293t-hTRPA1 cells | Weak activation | 1 µM | [5] |

| Compound | Molecular Weight (Da) | Molecular Formula | CAS Number | Source |

| This compound | 466.66 | C₂₉H₄₂N₂O₃ | 142878-12-4 | Commercial vendors |

| U-73122 | 464.64 | C₂₉H₄₀N₂O₃ | 112648-68-7 | Commercial vendors |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key signaling pathways and experimental workflows discussed in this whitepaper.

Caption: Role of this compound as a negative control in PLC signaling.

Caption: Inhibition of PLD activation by both U-73122 and this compound.

Caption: Experimental workflow for measuring protonophore activity.

Conclusion and Best Practices

This compound is an indispensable tool for researchers studying PLC-mediated signaling. Its primary utility as a negative control for U-73122 is well-established and crucial for demonstrating the specificity of PLC inhibition. However, the scientific community must be aware of its potential "off-target" effects. The findings that this compound can inhibit PLD activation, act as a protonophore, and weakly agonize TRPA1 channels necessitate careful experimental design and data interpretation.

Best Practices for Using this compound:

-

Always include a vehicle control: This is essential to establish the baseline response.

-

Use the lowest effective concentration: Titrate the concentration of this compound to find the optimal concentration for your specific cell type and assay.

-

Be aware of the context: Consider the potential for off-target effects, especially when studying PLD signaling, gastric acid secretion, or TRPA1-related processes.

-

Confirm findings with other methods: When possible, use complementary approaches, such as genetic knockdown or knockout of PLC, to corroborate the results obtained with pharmacological inhibitors.

By adhering to these best practices, researchers can continue to leverage the power of this compound as a negative control while avoiding potential pitfalls associated with its independent biological activities, thereby ensuring the generation of robust and reliable data in the field of cellular signaling.

References

- 1. The phospholipase C inhibitor U-73122 inhibits Ca2+ release from the intracellular sarcoplasmic reticulum Ca2+ store by inhibiting Ca2+ pumps in smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PlumX [plu.mx]

- 3. U73122 and U73343 inhibit receptor-mediated phospholipase D activation downstream of phospholipase C in CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The putative phospholipase C inhibitor U73122 and its negative control, U73343, elicit unexpected effects on the rabbit parietal cell - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on U-73343 as an Inactive Analog of U-73122

Introduction

U-73122 is a widely used aminosteroid compound in pharmacological research, primarily recognized as an inhibitor of phospholipase C (PLC).[1][2][3] PLC enzymes are pivotal in cellular signaling, hydrolyzing phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). This pathway regulates a vast array of cellular functions, including intracellular calcium mobilization, protein kinase C (PKC) activation, and cell proliferation.[4]

To ascertain the specificity of U-73122's effects in experimental systems, its close structural analog, this compound, is frequently employed as a negative control.[1][5][6][7] The rationale behind this pairing lies in a single, critical structural difference that theoretically renders this compound inactive as a PLC inhibitor. This guide provides a comprehensive technical overview of the relationship between this compound and U-73122, detailing their mechanisms of action, summarizing key quantitative data, and presenting experimental protocols to differentiate their activities.

Chemical Structures and Mechanism of Differential Activity

The defining structural distinction between U-73122 and this compound is the presence of a maleimide moiety in U-73122, which is replaced by a succinimide group in this compound.[1][8][9] The electrophilic nature of the maleimide group in U-73122 allows it to form covalent bonds with nucleophilic residues, such as thiols (cysteine) and amines (lysine), on proteins.[1] This covalent modification is believed to be the basis for its inhibitory effect on PLC. In contrast, the succinimide group of this compound lacks this reactivity, preventing it from forming covalent adducts with cellular proteins and thus rendering it incapable of inhibiting PLC through the same mechanism.[1][9]

However, it is crucial to note that the reactivity of the maleimide group in U-73122 is also implicated in its off-target effects.[1] Numerous studies have reported that U-73122 can interact with a variety of other cellular proteins, leading to PLC-independent effects.[1][6][8] Furthermore, some research has indicated that this compound is not always biologically inert and may exert its own cellular effects.[5][10][11][12] Therefore, careful experimental design and interpretation are paramount when using these compounds.

Caption: Structural comparison of U-73122 and this compound.

Quantitative Data Summary

The following tables summarize the inhibitory concentrations (IC50) and other quantitative data for U-73122 and the observed effects of this compound from various studies.

Table 1: Inhibitory Concentrations (IC50) of U-73122 on PLC and Downstream Events

| Target/Process | Cell Type/System | IC50 Value | Reference |

| Phospholipase C (PLC) | Platelets | 1-2.1 µM | [2] |

| Agonist-induced Ca2+ increase | Platelets and PMNs | Not specified | [3] |

| Platelet Aggregation | Human Platelets | 1-5 µM | [3] |

| Bradykinin-induced Ca2+ increase | NG108-15 cells | ~200 nM | [13] |

| fMLP-induced Ca2+ release | Human Neutrophils | 0.52 ± 0.02 µM | [14] |

| fMLP-induced Ca2+ influx | Human Neutrophils | 0.62 ± 0.04 µM | [14] |

| CPA-induced Ca2+ influx | Human Neutrophils | 4.06 ± 0.27 µM | [14] |

| Ionomycin-induced Ca2+ influx | Human Neutrophils | 4.04 ± 0.44 µM | [14] |

Table 2: Comparative Effects of U-73122 and this compound

| Experimental System | Effect of U-73122 | Effect of this compound | Reference |

| ATP-stimulated PLCβ activity | Inhibited | No effect | [1] |

| hPLCβ3 activity (cell-free) | Activated (EC50 = 13.6 ± 5 µM) | No effect at 40 µM | [1] |

| IP3R-mediated Ca2+ release | Inhibited | No effect | [6][15] |

| RyR-mediated Ca2+ release | Inhibited | No effect | [6][15] |

| Thapsigargin-induced Ca2+ entry | Blocked | No effect | [16] |

| Agonist-evoked Ca2+ responses | Inhibited | No effect | [16] |

| CCK-8-induced PLD activation | Inhibited | Inhibited (equipotently) | [11][12] |

| TPA/Ca2+-stimulated PLD activation | Inhibited | No effect | [11][12] |

| TPA/phosphatidylserine-stimulated PKC activation | Inhibited | No effect | [11][12] |

| Gastric acid secretion | Augmented | Inhibited | [10] |

Experimental Protocols

Protocol for In Vitro PLC Activity Assay

This protocol is a generalized method to assess the direct inhibitory effect of U-73122 and this compound on PLC enzyme activity.

Materials:

-

Purified PLC isozyme

-

Substrate: Phosphatidylinositol 4,5-bisphosphate (PIP2), often radiolabeled (e.g., [3H]PIP2)

-

Assay buffer (e.g., HEPES pH 7.2, KCl, CaCl2, EGTA, DTT, cholate, fatty acid-free BSA)

-

U-73122 and this compound stock solutions (e.g., 10 mM in anhydrous DMSO)

-

Vehicle control (anhydrous DMSO)

-

Scintillation fluid and counter (if using radiolabeled substrate)

Procedure:

-

Prepare Substrate Vesicles: Suspend PIP2 in assay buffer and create small unilamellar vesicles by sonication.

-

Prepare Inhibitor Dilutions: Prepare serial dilutions of U-73122 and this compound in the assay buffer. Include a vehicle-only control.

-

Enzyme Pre-incubation: In a reaction tube, mix the purified PLC enzyme with the desired concentration of U-73122, this compound, or vehicle. Incubate for a predetermined time (e.g., 10-30 minutes) at 37°C.

-

Initiate Reaction: Add the PIP2 substrate vesicles to the enzyme-inhibitor mixture to start the reaction.

-

Incubate: Allow the reaction to proceed for a specific time (e.g., 10-60 minutes) at 37°C.

-

Terminate Reaction: Stop the reaction by adding a quench solution (e.g., chloroform/methanol/HCl).

-

Product Separation and Quantification: Separate the reaction products (IP3 and DAG) from the unhydrolyzed substrate. If using [3H]PIP2, the aqueous phase containing [3H]IP3 can be collected and quantified by liquid scintillation counting.

-

Data Analysis: Calculate the percentage of PLC inhibition for each concentration of U-73122 and this compound compared to the vehicle control.

Caption: Workflow for an in vitro PLC activity assay.

Protocol for Measurement of Intracellular Calcium Mobilization

This protocol describes how to assess the effects of U-73122 and this compound on agonist-induced intracellular calcium release using a fluorescent calcium indicator.

Materials:

-

Cultured cells responsive to a PLC-activating agonist (e.g., bradykinin, carbachol)

-

Fluorescent calcium indicator (e.g., Fura-2 AM, Fluo-4 AM)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

-

U-73122 and this compound stock solutions

-

PLC-activating agonist

-

Fluorescence plate reader or microscope with ratiometric imaging capabilities

Procedure:

-

Cell Seeding: Seed cells in a suitable format (e.g., 96-well plate, glass-bottom dishes) and grow to the desired confluency.

-

Dye Loading: Load cells with the fluorescent calcium indicator (e.g., 1-5 µM Fura-2 AM with 0.02% Pluronic F-127) in HBSS for 30-60 minutes at 37°C.

-

Wash and De-esterify: Wash the cells twice with HBSS to remove extracellular dye. Incubate for an additional 30 minutes at room temperature to allow for complete de-esterification of the dye.

-

Inhibitor Pre-treatment: Pre-incubate the cells with the desired concentrations of U-73122, this compound, or vehicle in HBSS for 15-30 minutes.

-

Baseline Measurement: Measure the baseline fluorescence for a short period before adding the agonist.

-

Agonist Stimulation: Add the PLC-activating agonist to the cells and continue to record the fluorescence changes over time.

-

Data Analysis: For Fura-2, calculate the ratio of fluorescence emission at 510 nm from excitation at 340 nm and 380 nm. For Fluo-4, measure the change in fluorescence intensity. Compare the agonist-induced calcium response in cells treated with U-73122 and this compound to the vehicle-treated control.

Caption: Workflow for intracellular calcium measurement.

Signaling Pathways

The canonical pathway inhibited by U-73122 involves the Gq/11 G-protein-coupled receptor (GPCR) or receptor tyrosine kinase (RTK) activation of phospholipase C. This compound, being inactive, should not interfere with this pathway.

Caption: Canonical PLC signaling pathway and the inhibitory action of U-73122.

Off-Target Effects and Critical Considerations

While this compound is designed as an inactive control, both compounds have been reported to have effects independent of PLC inhibition.

-

U-73122:

-

Can directly activate certain PLC isoforms in cell-free systems.[1]

-

May inhibit the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase (SERCA) pump, leading to depletion of intracellular calcium stores.[8][15]

-

Can affect calcium channels and other enzymes like 5-lipoxygenase.[1][13]

-

The reactive maleimide group can conjugate with thiols and amines in cell culture media, reducing its effective concentration.[4]

-

-

This compound:

Caption: Documented off-target effects of U-73122 and this compound.

Conclusion

References

- 1. Direct Activation of Human Phospholipase C by Its Well Known Inhibitor U73122 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. selleckchem.com [selleckchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Effects of U73122 and U73343 on human platelet calcium signalling and protein tyrosine phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The phospholipase C inhibitor U-73122 inhibits Ca2+ release from the intracellular sarcoplasmic reticulum Ca2+ store by inhibiting Ca2+ pumps in smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 7. U 73343 | Phospholipases | Tocris Bioscience [tocris.com]

- 8. The PI-PLC inhibitor U-73122 is a potent inhibitor of the SERCA pump in smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. The putative phospholipase C inhibitor U73122 and its negative control, U73343, elicit unexpected effects on the rabbit parietal cell - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. PlumX [plu.mx]

- 12. U73122 and U73343 inhibit receptor-mediated phospholipase D activation downstream of phospholipase C in CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. U73122 inhibits phospholipase C-dependent calcium mobilization in neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. U-73122, an aminosteroid phospholipase C inhibitor, may also block Ca2+ influx through phospholipase C-independent mechanism in neutrophil activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The phospholipase C inhibitor U-73122 inhibits Ca(2+) release from the intracellular sarcoplasmic reticulum Ca(2+) store by inhibiting Ca(2+) pumps in smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. selleckchem.com [selleckchem.com]

- 18. rupress.org [rupress.org]

The Role of U-73343 in Signal Transduction Studies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of cellular communication, dissecting specific signaling pathways is paramount to understanding both physiological processes and the underpinnings of disease. Pharmacological inhibitors are indispensable tools in this endeavor, allowing for the targeted disruption of specific enzymatic activities. U-73122 is widely recognized as a potent inhibitor of phospholipase C (PLC), a critical enzyme in signal transduction that cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1][2] However, the utility of any inhibitor is greatly enhanced by the availability of a structurally similar but biologically inactive analog to serve as a negative control. For U-73122, this crucial role is fulfilled by U-73343. This technical guide provides a comprehensive overview of the role of this compound in signal transduction studies, detailing its mechanism of action (or lack thereof), its use in conjunction with U-73122, and experimental protocols for its application.

The Phospholipase C (PLC) Signaling Pathway

The PLC family of enzymes is a cornerstone of transmembrane signaling, activated by a variety of extracellular stimuli such as hormones, growth factors, and neurotransmitters.[2] Upon activation, PLC hydrolyzes PIP2, leading to a cascade of downstream events. IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[3][4] Concurrently, DAG remains in the plasma membrane and, in conjunction with the elevated intracellular Ca2+, activates protein kinase C (PKC).[5] This pathway is integral to a multitude of cellular processes, including proliferation, differentiation, and apoptosis.

Figure 1. The Phospholipase C (PLC) signaling pathway with points of intervention for U-73122 and this compound.

U-73122: The PLC Inhibitor

U-73122 is an aminosteroid that has been widely used as a pharmacological tool to investigate PLC-dependent signaling pathways.[6] It is reported to inhibit PLC activity, thereby preventing the generation of IP3 and DAG and the subsequent downstream signaling events, such as intracellular calcium mobilization.[6][7]

This compound: The Inactive Analog and Its Critical Role

This compound is a close structural analog of U-73122. The key difference lies in the pyrrole-2,5-dione ring of U-73122, which is a maleimide moiety, being replaced by a pyrrolidine-2,5-dione (succinimide) in this compound.[8] This seemingly minor structural change renders this compound largely inactive as a PLC inhibitor.[9]

The primary and most crucial role of this compound in signal transduction studies is to serve as a negative control in experiments involving U-73122.[10][11] By demonstrating that this compound, at the same concentration as U-73122, does not produce the same inhibitory effect, researchers can more confidently attribute the observed effects of U-73122 to the specific inhibition of the PLC pathway.[11][12] This is particularly important given the reports of off-target effects of U-73122.

Off-Target Effects and the Importance of Controls

While U-73122 is a valuable tool, it is not without its limitations. Several studies have reported off-target effects, including:

-

Inhibition of the Sarcoplasmic/Endoplasmic Reticulum Ca2+-ATPase (SERCA) pump : This can lead to the depletion of intracellular calcium stores, an effect independent of PLC inhibition.[6][13]

-

Direct effects on ion channels and calcium release : Some studies suggest U-73122 can directly activate ion channels and promote calcium release from intracellular stores.[6]

-

Inhibition of 5-Lipoxygenase (5-LO) .[14]

Quantitative Data: A Comparative Summary

The following table summarizes the inhibitory concentrations (IC50) and other quantitative data for U-73122 and the lack of effect of this compound from various studies.

| Compound | Target/Process | Cell Type/System | IC50/Effective Concentration | Citation(s) |

| U-73122 | Phospholipase C (PLC) | General | ~1-6 µM | [14] |

| Agonist-induced Platelet Aggregation | Human Platelets | 1-5 µM | [7][17] | |

| fMLP-induced [Ca2+]i elevation | Human Neutrophils | 0.62 ± 0.04 µM | [18] | |

| Bradykinin-induced [Ca2+]i increase | NG108-15 cells | ~200 nM (for 20-min exposure) | [19] | |

| PLC-β2 | Recombinant human | ~6 µM | [7] | |

| This compound | Phospholipase C (PLC) | Various | Inactive at concentrations that inhibit PLC by U-73122 | [11][12][19] |

| Agonist-induced [Ca2+]i increase | Various | No significant effect | [12] |

Experimental Protocols

Detailed methodologies are crucial for the reproducible application of these compounds in research. Below are representative protocols for key experiments.

Protocol 1: Measurement of Intracellular Calcium using Fura-2 AM

This protocol describes the use of U-73122 and this compound to investigate their effects on agonist-induced intracellular calcium release, a key downstream event of PLC activation.[20]

Materials:

-

Cells of interest cultured on glass coverslips or in a 96-well plate

-

U-73122 (10 mM stock in DMSO)

-

This compound (10 mM stock in DMSO)

-

Fura-2 AM (1 mM in DMSO)

-

Pluronic F-127 (20% in DMSO)

-

Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer

-

Agonist of interest

-

Fluorescence microscope or plate reader capable of ratiometric measurements

Procedure:

-

Cell Seeding: Seed cells to achieve 70-80% confluency on the day of the experiment.

-

Fura-2 AM Loading:

-

Prepare a Fura-2 AM loading solution in HBSS (e.g., final concentration of 1 µM Fura-2 AM and 0.02% Pluronic F-127).

-

Wash cells once with HBSS.

-

Incubate cells with the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.

-

Wash cells twice with HBSS to remove extracellular Fura-2 AM.

-

Incubate cells in HBSS for a further 30 minutes at room temperature to allow for complete de-esterification of the dye.

-

-

Inhibitor and Control Treatment:

-

Prepare working solutions of U-73122 and this compound in HBSS at the desired final concentrations (e.g., 1-10 µM).

-

Include a vehicle control (DMSO at the same final concentration as the inhibitor solutions).

-

Pre-incubate the cells with U-73122, this compound, or vehicle for 15-30 minutes.

-

-

Calcium Measurement:

-

Place the plate in the fluorescence reader or on the microscope stage.

-

Record baseline fluorescence.

-

Add the agonist of interest and immediately begin recording the change in fluorescence intensity over time.

-

Analyze the data by calculating the ratio of fluorescence emission at the two excitation wavelengths.

-

Figure 2. A generalized workflow for an intracellular calcium assay using U-73122 and this compound.

Protocol 2: Western Blotting for Downstream Targets

This protocol can be used to assess the effect of U-73122 and this compound on the phosphorylation of downstream targets of the PLC pathway, such as PKC substrates or members of the MAPK cascade (e.g., ERK1/2).[20]

Materials:

-

Cultured cells

-

U-73122 (10 mM stock in DMSO)

-

This compound (10 mM stock in DMSO)

-

Agonist of interest

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels, buffers, and electrophoresis apparatus

-

Western blotting membranes, buffers, and transfer apparatus

-

Primary antibodies (e.g., anti-phospho-ERK1/2, anti-total-ERK1/2)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment and Lysis:

-

Culture cells and treat them with U-73122, this compound, or vehicle, followed by agonist stimulation for the desired time.

-

Wash cells with ice-cold PBS and lyse them on ice with lysis buffer.

-

Clarify the lysates by centrifugation and collect the supernatants.

-

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein from each sample.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a membrane.

-

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Wash the membrane again and detect the signal using a chemiluminescent substrate.

-

-

Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Conclusion

This compound is an indispensable tool for researchers studying PLC-mediated signal transduction. Its role as an inactive analog of the PLC inhibitor U-73122 is critical for validating the specificity of experimental findings and for identifying potential off-target effects of U-73122. By incorporating this compound as a negative control in well-designed experiments, scientists can more accurately dissect the intricate roles of the PLC signaling pathway in health and disease, thereby advancing our understanding of cellular communication and facilitating the development of novel therapeutics.

References

- 1. Phospholipase C - Wikipedia [en.wikipedia.org]

- 2. Phospholipase Signaling | Cell Signaling Technology [cellsignal.com]

- 3. Activation Mechanisms and Diverse Functions of Mammalian Phospholipase C - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phospholipase C Signaling and Calcium Influx - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bio.libretexts.org [bio.libretexts.org]

- 6. benchchem.com [benchchem.com]

- 7. selleckchem.com [selleckchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Direct Activation of Human Phospholipase C by Its Well Known Inhibitor U73122 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound, Inactive analog of U73122 (CAS 142878-12-4) | Abcam [abcam.com]

- 11. researchgate.net [researchgate.net]

- 12. The phospholipase C inhibitor U-73122 inhibits Ca2+ release from the intracellular sarcoplasmic reticulum Ca2+ store by inhibiting Ca2+ pumps in smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The PI-PLC inhibitor U-73122 is a potent inhibitor of the SERCA pump in smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 14. medchemexpress.com [medchemexpress.com]

- 15. Inhibitory effects of U73122 and U73343 on Ca2+ influx and pore formation induced by the activation of P2X7 nucleotide receptors in mouse microglial cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The putative phospholipase C inhibitor U73122 and its negative control, U73343, elicit unexpected effects on the rabbit parietal cell - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. U 73122 | Phospholipases | Tocris Bioscience [tocris.com]

- 18. U-73122, an aminosteroid phospholipase C inhibitor, may also block Ca2+ influx through phospholipase C-independent mechanism in neutrophil activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. U73122 inhibits phospholipase C-dependent calcium mobilization in neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

Unveiling the Off-Target Effects of U-73343: A Technical Guide to its Cellular Pathway Interactions

For Immediate Release

This technical guide provides an in-depth analysis of the aminosteroid U-73343 and its multifaceted effects on various cellular pathways. While widely recognized as the inactive analog of the phospholipase C (PLC) inhibitor U-73122 and often employed as a negative control, a growing body of evidence reveals that this compound possesses distinct biological activities. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, detailing the known cellular targets of this compound, summarizing quantitative data, and providing detailed experimental protocols for the key cited experiments.

Core Cellular Effects of this compound

This compound has been demonstrated to exert several notable effects on cellular signaling and function, independent of PLC inhibition. These include the inhibition of receptor-mediated phospholipase D (PLD) activation, functioning as a protonophore, inhibition of pannexin-1 (Panx1) currents, and the blockade of P2X7 receptor-mediated calcium influx and pore formation.

Inhibition of Phospholipase D (PLD) Activation

In Chinese Hamster Ovary (CHO) cells expressing the cholecystokinin-A receptor, this compound has been shown to inhibit cholecystokinin-induced PLD activation.[1][2] This inhibition occurs downstream of PLC, as it also blocks PLD activation induced by thapsigargin and phorbol esters, which mimic the downstream messengers of PLC signaling.[1][2] Notably, this compound inhibits PLD activation equipotently to its active analog, U-73122, in this system.[1][2] However, the precise molecular target of this compound in the PLD pathway remains to be elucidated.[1][2]

Protonophore Activity in Gastric Parietal Cells

In isolated rabbit gastric glands, this compound acts as a protonophore, effectively inhibiting acid secretion stimulated by various agonists.[3] This effect is observed in both intact and digitonin-permeabilized glands, as well as on the proton gradient of gastric vesicles, indicating a direct effect on proton translocation across membranes.[3] This protonophoric activity is a crucial consideration when using this compound in experimental systems where maintaining proton gradients is critical.

Inhibition of Pannexin-1 (Panx1) Currents

This compound has been identified as an inhibitor of Pannexin-1 (Panx1) currents in Human Embryonic Kidney 293 (HEK293) cells.[4] This inhibition is independent of PLC, as the active analog U-73122 also inhibits Panx1 currents with similar efficacy.[4] The inhibitory effect of this compound on Panx1 suggests a direct interaction with the channel or a closely associated regulatory protein.[4]

Blockade of P2X7 Receptor-Mediated Events

In a mouse microglial cell line, this compound was found to inhibit the sustained increase in intracellular calcium concentration and the formation of membrane pores induced by the activation of the P2X7 receptor with ATP and its agonist BzATP.[5] This finding points to a role for this compound in modulating purinergic signaling, a critical pathway in inflammation and immune responses.

Quantitative Data Summary

The following table summarizes the available quantitative data on the cellular effects of this compound. It is important to note that for some of these effects, precise IC50 values have not been determined in the cited literature.

| Cellular Effect | Cell Type | Agonist/Stimulus | Measured Parameter | This compound Concentration/Effect | Citation |

| PLD Inhibition | CHO-CCKA cells | Cholecystokinin-8 | PLD activation | Equipotent inhibition with U-73122 | [1][2] |

| Protonophore Activity | Rabbit gastric glands | Histamine, Carbachol, dbcAMP | Acid secretion | "Strongly inhibited" | [3] |

| Panx1 Inhibition | HEK293 cells | Voltage steps | Panx1 currents | 10 µM showed effective inhibition | [4] |

| P2X7 Receptor Blockade | Mouse microglial cells (MG6-1) | ATP, BzATP | Sustained [Ca2+]i increase & Ethidium bromide influx | Inhibited | [5] |

| Ca2+ Influx Inhibition | Human neutrophils | fMLP | [Ca2+]i elevation | IC50: 22.30 +/- 1.61 µM | [6] |

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the cellular pathways affected by this compound and the experimental workflows used to study these effects, the following diagrams have been generated using the DOT language.

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to replicate and build upon these findings.

Protocol 1: Measurement of Phospholipase D Activity in CHO Cells

This protocol is adapted from the methodology used to demonstrate the inhibition of receptor-mediated PLD activation by this compound in CHO-CCKA cells.[1][2]

1. Cell Culture and Labeling:

-

Culture CHO-CCKA cells in a suitable growth medium (e.g., Ham's F-12 medium supplemented with 10% fetal bovine serum, penicillin, and streptomycin) at 37°C in a humidified atmosphere of 5% CO2.

-

For PLD activity measurement, seed cells in 24-well plates.

-

Pre-label the cellular phospholipid pool by incubating the cells with [³H]palmitic acid (1 µCi/ml) in serum-free medium for 18-24 hours.

2. Inhibition and Stimulation:

-

Wash the cells twice with a physiological salt solution (e.g., Krebs-Ringer-HEPES buffer) to remove unincorporated [³H]palmitic acid.

-

Pre-incubate the cells with the desired concentration of this compound (or vehicle control) for a specified time (e.g., 15-30 minutes).

-

To initiate the PLD-catalyzed transphosphatidylation reaction, add 1-butanol (final concentration 0.3-0.5%) to the incubation medium.

-

Stimulate the cells with the agonist of interest (e.g., 100 nM cholecystokinin-8) for a defined period (e.g., 10-30 minutes).

3. Lipid Extraction and Analysis:

-

Terminate the reaction by aspirating the medium and adding ice-cold methanol.

-

Scrape the cells and transfer the cell suspension to a tube.

-

Perform a Bligh and Dyer lipid extraction by adding chloroform and water (or a suitable acidic solution) to separate the lipid and aqueous phases.

-

Centrifuge to separate the phases.

-

Collect the lower organic phase containing the lipids.

-

Dry the lipid extract under a stream of nitrogen.

-

Resuspend the lipid extract in a small volume of chloroform/methanol.

-

Separate the lipids by thin-layer chromatography (TLC) using a suitable solvent system (e.g., the upper phase of a mixture of ethyl acetate/isooctane/acetic acid/water).

-

Identify the [³H]phosphatidylbutanol band by co-migration with a known standard.

-

Scrape the corresponding area from the TLC plate and quantify the radioactivity by liquid scintillation counting.

-

Express PLD activity as the amount of [³H]phosphatidylbutanol formed as a percentage of the total [³H]-labeled phospholipids.

Protocol 2: Assessment of Protonophore Activity in Isolated Gastric Vesicles

This protocol is based on the methods used to identify the protonophore effect of this compound in rabbit gastric vesicles.[3]

1. Preparation of Gastric Vesicles:

-

Isolate gastric glands from rabbit fundic mucosa by collagenase digestion.

-

Homogenize the isolated glands in a suitable buffer (e.g., sucrose buffer with protease inhibitors).

-

Perform differential centrifugation to enrich for microsomal vesicles containing the H+,K+-ATPase. This typically involves a low-speed spin to remove nuclei and cell debris, followed by a high-speed spin to pellet the microsomes.

-

Resuspend the microsomal pellet in a suitable buffer for the transport assay.

2. Proton Transport Assay:

-

Use a pH-sensitive fluorescent probe, such as acridine orange, to monitor the formation of a pH gradient across the vesicle membrane. The fluorescence of acridine orange is quenched when it accumulates in an acidic intravesicular space.

-

Add the isolated gastric vesicles to a cuvette containing a potassium-free buffer with acridine orange.

-

Initiate H+ transport by adding ATP and potassium chloride (in the presence of a potassium ionophore like valinomycin to create an electrical shunt).

-

Monitor the decrease in acridine orange fluorescence over time using a fluorometer.

-

To test the effect of this compound, pre-incubate the vesicles with the compound for a specified time before initiating the transport reaction.

-

The dissipation of the established proton gradient upon addition of this compound indicates protonophore activity.

3. Data Analysis:

-

Quantify the rate of proton transport from the initial slope of the fluorescence quenching.

-

Calculate the extent of proton gradient dissipation by comparing the fluorescence recovery after adding this compound to the maximal fluorescence recovery achieved by adding a potent protonophore like nigericin.

Protocol 3: Electrophysiological Recording of Pannexin-1 Currents in HEK293 Cells

This protocol is a general guide for whole-cell patch-clamp recording of Panx1 currents, as performed in studies demonstrating the inhibitory effect of this compound.[4]

1. Cell Culture and Transfection:

-

Culture HEK293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum.

-

For electrophysiological recordings, plate the cells on glass coverslips.

-

Transiently transfect the cells with a plasmid encoding human or mouse Pannexin-1. A co-transfection with a fluorescent reporter plasmid (e.g., GFP) can be used to identify transfected cells.

2. Electrophysiological Recording:

-

Perform whole-cell patch-clamp recordings 24-48 hours after transfection.

-

Use an inverted microscope equipped with manipulators to position a glass micropipette onto a single transfected cell.

-

The extracellular (bath) solution should contain physiological concentrations of ions (e.g., in mM: 147 NaCl, 2 KCl, 2 CaCl₂, 1 MgCl₂, 13 glucose, 10 HEPES, pH 7.4).

-

The intracellular (pipette) solution should also contain physiological ions (e.g., in mM: 130 K-gluconate, 10 KCl, 2 Mg-ATP, 0.2 GTP, 10 HEPES, pH 7.2).

-

Establish a giga-ohm seal between the pipette tip and the cell membrane and then rupture the membrane patch to achieve the whole-cell configuration.

-

Clamp the cell membrane potential at a holding potential (e.g., -60 mV).

-

Apply voltage steps or ramps to elicit Panx1 currents. Panx1 channels are typically activated by depolarization.

-

To test the effect of this compound, apply the compound to the bath solution via a perfusion system.

3. Data Acquisition and Analysis:

-

Record the membrane currents using an appropriate amplifier and data acquisition software.

-

Analyze the current-voltage (I-V) relationship to characterize the properties of the Panx1 currents.

-

Quantify the inhibitory effect of this compound by measuring the reduction in the current amplitude at a specific voltage.

-

A dose-response curve can be generated by applying a range of this compound concentrations to determine the IC50 value.

Protocol 4: Measurement of P2X7 Receptor-Mediated Calcium Influx and Pore Formation

This protocol outlines the methods used to investigate the inhibitory effect of this compound on P2X7 receptor function in a microglial cell line.[5]

1. Cell Culture:

-

Culture the mouse microglial cell line (e.g., MG6-1) in a suitable growth medium (e.g., DMEM with 10% FBS).

-

Plate the cells on glass-bottom dishes for fluorescence imaging.

2. Measurement of Intracellular Calcium:

-

Load the cells with a ratiometric calcium indicator dye, such as Fura-2 AM (e.g., 2-5 µM), in a physiological salt solution for 30-60 minutes at room temperature.

-

Wash the cells to remove extracellular dye.

-

Mount the dish on an inverted fluorescence microscope equipped with a ratiometric imaging system.

-

Excite the cells alternately at 340 nm and 380 nm and measure the emission at 510 nm.

-

Establish a baseline fluorescence ratio.

-

Pre-incubate the cells with this compound or vehicle control.

-

Stimulate the cells with a P2X7 receptor agonist (e.g., 1 mM ATP or 100 µM BzATP).

-

Record the changes in the 340/380 nm fluorescence ratio over time, which reflects the intracellular calcium concentration.

3. Pore Formation Assay:

-

Use a fluorescent dye that is normally membrane-impermeant but can enter the cell through the large pore formed by P2X7 receptor activation, such as ethidium bromide or YO-PRO-1.

-

Incubate the cells in a physiological salt solution containing the dye.

-

Pre-incubate with this compound or vehicle control.

-

Stimulate with a P2X7 receptor agonist.

-

Monitor the increase in intracellular fluorescence over time using a fluorescence microscope. The rate of fluorescence increase is proportional to the rate of dye uptake and reflects pore formation.

4. Data Analysis:

-

For calcium measurements, calculate the change in the fluorescence ratio (ΔR) or convert the ratio to calcium concentration using a standard calibration curve.

-

For the pore formation assay, quantify the rate of fluorescence increase by measuring the slope of the fluorescence intensity curve.

-

Compare the responses in the presence and absence of this compound to determine its inhibitory effect.

Conclusion

This technical guide consolidates the current understanding of the cellular effects of this compound, moving beyond its traditional role as a mere negative control. The evidence clearly indicates that this compound actively modulates several important cellular pathways, including PLD signaling, proton transport, and the function of ion channels like Panx1 and P2X7. Researchers utilizing this compound in their experimental designs must be cognizant of these off-target effects to ensure accurate interpretation of their results. The detailed protocols provided herein offer a foundation for further investigation into the mechanisms of action of this intriguing compound and for the development of more specific pharmacological tools.

References

- 1. PlumX [plu.mx]

- 2. U73122 and U73343 inhibit receptor-mediated phospholipase D activation downstream of phospholipase C in CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The putative phospholipase C inhibitor U73122 and its negative control, U73343, elicit unexpected effects on the rabbit parietal cell - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacological Characterization of Pannexin-1 Currents Expressed in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibitory effects of U73122 and U73343 on Ca2+ influx and pore formation induced by the activation of P2X7 nucleotide receptors in mouse microglial cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. U-73122, an aminosteroid phospholipase C inhibitor, may also block Ca2+ influx through phospholipase C-independent mechanism in neutrophil activation - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the In Vitro Function of U-73343: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

U-73343 is widely recognized in cellular and molecular biology as the inactive structural analog of U-73122, a commonly used pharmacological inhibitor of phospholipase C (PLC). Its primary role in vitro is to serve as a negative control, helping to ensure that the observed effects of U-73122 are a direct consequence of PLC inhibition and not due to off-target actions. However, a growing body of evidence suggests that this compound is not entirely inert and can exert its own biological effects in certain experimental contexts. This guide provides an in-depth overview of the function of this compound, presenting its intended use, summarizing key quantitative data, detailing relevant experimental protocols, and highlighting reported off-target effects to enable robust experimental design and data interpretation.

Core Function: An Inactive Control for Phospholipase C Inhibition

Phospholipase C (PLC) is a critical family of enzymes in signal transduction. Upon activation by G-protein coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs), PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).

U-73122 is employed to block this pathway and investigate its role in various cellular processes. To validate the specificity of U-73122, its close structural analog, this compound, is used as a negative control.[1] this compound differs from U-73122 only by the saturation of a double bond in the maleimide ring, rendering it incapable of covalently modifying and inhibiting the PLC enzyme. In theory, any cellular response observed with U-73122 but not with this compound can be attributed to the inhibition of the PLC pathway.

Quantitative Data Summary

The following tables summarize quantitative data from in vitro studies involving this compound, primarily demonstrating its lack of effect on PLC-mediated signaling at typical working concentrations, alongside data for its active counterpart, U-73122, for comparison.

Table 1: Comparative Effects of U-73122 and this compound on PLC-Mediated Calcium Release

| Cell Type | Assay | Compound | Concentration (µM) | Observed Effect |

| Colonic Myocytes | IP3-mediated Ca2+ release | This compound | 10 | Did not significantly alter IP3-mediated increases in cytosolic Ca2+. |

| Colonic Myocytes | Caffeine-evoked Ca2+ release | This compound | 10 | Did not significantly alter caffeine-evoked increases in cytosolic Ca2+. |

| Caco2-BBE cells | ATP-induced inhibition of oxalate uptake | This compound | 10 | Had no significant effect on the ATP-induced inhibition of oxalate uptake.[2] |

| Glioblastoma Cells | THC/LPI-induced reduction of Ki67+ nuclei | This compound | Not specified | Failed to diminish the responses to THC and LPI, unlike U-73122 which reversed the effects.[3] |

| Mouse Microglial Cells | ATP-induced transient Ca2+ increase | This compound | Not specified | Did not inhibit the transient Ca2+ increase, which is dependent on PLC activation.[4] |

Table 2: Comparative IC50 Values and Inhibitory Concentrations

| Target/Process | Compound | IC50 / Ki Value (µM) | Cell/System Type |

| Phospholipase C (PLC) | U-73122 | 1 - 2.1 | General |

| Human Platelet Aggregation | U-73122 | 1 - 5 | Human Platelets |

| Human Recombinant PLC-β2 | U-73122 | ~6 | In vitro enzyme assay |

| Human Recombinant PLC Isozymes | This compound | No inhibition noted | In vitro enzyme assay[5] |

| hPLCβ3 Activity | This compound | No effect at 40 µM | In vitro enzyme assay |

Potential Off-Target Effects of this compound

Crucially, researchers must be aware that this compound is not universally inert and can exhibit biological activity, which could confound experimental results. These PLC-independent effects underscore the importance of careful controls and data interpretation.

Table 3: Reported PLC-Independent (Off-Target) Effects of this compound

| Observed Effect | Cell/System Type | Concentration (µM) | Reference |

| Inhibition of acid secretion (protonophore activity) | Rabbit Gastric Glands | Dose-dependent | Muto Y, et al. (1997) J Pharmacol Exp Ther.[6] |

| Inhibition of receptor-mediated Phospholipase D (PLD) activation | CHO-CCK_A cells | Not specified | |

| Inhibition of sustained Ca2+ increase and pore formation via P2X7 receptors | Mouse Microglial Cells | Not specified | Takenouchi T, et al. (2005) Biochim Biophys Acta.[4] |

| Weak agonist of the TRPA1 receptor channel | HEK293t cells expressing hTRPA1 | 1 | |

| Inhibition of Panx1 currents | HEK cells | Not specified | Tocris Bioscience Product Information.[7] |

| Inhibition of vasopressin- and GTPγS-induced Ca2+ influx | Hepatocytes | Not specified | Tocris Bioscience Product Information.[7] |

Signaling Pathway and Experimental Workflow Visualizations

Phospholipase C (PLC) Signaling Pathway

The following diagram illustrates the canonical PLC signaling pathway. U-73122 is designed to inhibit the conversion of PIP2 to IP3 and DAG, while this compound should have no effect on this step.

References

- 1. caymanchem.com [caymanchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Inhibitory effects of U73122 and U73343 on Ca2+ influx and pore formation induced by the activation of P2X7 nucleotide receptors in mouse microglial cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The putative phospholipase C inhibitor U73122 and its negative control, U73343, elicit unexpected effects on the rabbit parietal cell - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. U 73343 | Phospholipases | Tocris Bioscience [tocris.com]

U-73343 CAS number and molecular weight

An In-depth Technical Guide to U-73343

For researchers, scientists, and drug development professionals, understanding the nuanced roles of chemical probes is paramount to rigorous scientific discovery. This guide provides a comprehensive overview of this compound, a critical negative control for the widely used phospholipase C (PLC) inhibitor, U-73122.

Core Compound Data

This compound is structurally similar to its active counterpart, U-73122, and is specifically designed to lack the inhibitory activity on phospholipase C. This makes it an indispensable tool for validating that the observed effects of U-73122 are indeed due to PLC inhibition and not off-target interactions.

| Parameter | Value | Citation(s) |

| CAS Number | 142878-12-4 | [1][2][3][4][5] |

| Molecular Weight | 466.66 g/mol | [1][3][6] |

| Molecular Formula | C₂₉H₄₂N₂O₃ | [1][2] |

| Synonyms | 1-[6-[((17β)-3-Methoxyestra-1,3,5[7]-trien-17-yl)amino]hexyl]-2,5-pyrrolidinedione | [3] |

| Biological Activity | Inactive analog of U-73122; used as a negative control in studies of phospholipase C (PLC). | [1][2][5] |

Mechanism of Action: The Critical Difference

The utility of this compound as a negative control is rooted in a key structural difference from U-73122. U-73122 possesses a maleimide group, which is understood to be crucial for its inhibitory effect on phospholipase C. In contrast, this compound has a succinimide moiety in place of the maleimide. This seemingly minor change renders this compound incapable of covalently modifying and inhibiting the enzyme.[2][8]

Phospholipase C enzymes are central to cellular signaling, catalyzing the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into the second messengers inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). By using U-73122 to block this pathway, researchers can investigate its role in various cellular processes. This compound allows them to confirm that the observed results are not due to non-specific effects of the compound's steroid backbone or other structural features.

Signaling Pathway: The Role of Phospholipase C

The following diagram illustrates the canonical phospholipase C signaling pathway, indicating where U-73122 acts as an inhibitor and highlighting the intended non-action of this compound.

Experimental Protocols: Utilizing this compound as a Negative Control

The fundamental principle behind using this compound is to run parallel experiments to those conducted with U-73122. This ensures that any observed biological effect can be confidently attributed to the inhibition of PLC.

General Experimental Workflow

-

Cell Culture and Treatment:

-

Culture cells of interest to the desired confluency.

-

Prepare stock solutions of U-73122 and this compound, typically in DMSO.

-

Treat separate sets of cells with:

-

Vehicle control (e.g., DMSO).

-

U-73122 at the desired experimental concentration.

-

This compound at the same concentration as U-73122.

-

-

Incubate for the desired period.

-

-

Stimulation and Assay:

-

Stimulate the cells with an agonist known to activate the PLC pathway.

-

Perform the relevant downstream assay. This could include:

-

Measurement of intracellular calcium concentration.

-

Quantification of inositol phosphate production.

-

Assessment of protein kinase C activity.

-

Analysis of a specific cellular response (e.g., secretion, proliferation, migration).

-

-

-

Data Analysis:

-

Compare the results from the U-73122-treated group to both the vehicle control and the this compound-treated group.

-

A valid experiment will show a significant effect with U-73122 compared to both controls, while the this compound group should show no significant difference from the vehicle control.

-

The following diagram outlines this workflow.

Off-Target Considerations

References

- 1. cp-809101hydrochloride.com [cp-809101hydrochloride.com]

- 2. Direct Activation of Human Phospholipase C by Its Well Known Inhibitor U73122 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The putative phospholipase C inhibitor U73122 and its negative control, U73343, elicit unexpected effects on the rabbit parietal cell - PubMed [pubmed.ncbi.nlm.nih.gov]